molecular formula C26H27ClN4O3 B2458202 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea CAS No. 896354-14-6

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea

Cat. No. B2458202
M. Wt: 478.98
InChI Key: HIEKCWHGGSSDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C26H27ClN4O3 and its molecular weight is 478.98. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activities : A study reported the synthesis of new quinazolinone derivatives with evaluated antimicrobial activities. Some compounds showed good activity compared to standard drugs, suggesting potential applications in developing antimicrobial agents (Patel & Shaikh, 2011).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These compounds showed efficient corrosion inhibition, suggesting their utility in protecting metal surfaces (Mistry et al., 2011).

Synthetic Methodologies

  • Synthesis of Hydroxamic Acids and Ureas : Research demonstrated a method for synthesizing ureas from carboxylic acids via Lossen rearrangement. This process provides a racemization-free pathway, highlighting a valuable technique in synthetic chemistry (Thalluri et al., 2014).

Molecular Devices

  • Cyclodextrin Complexation for Molecular Devices : A study described the complexation of stilbene derivatives with cyclodextrin-linked urea, leading to photoisomerization behavior. This work points to applications in the development of molecular devices (Lock et al., 2004).

Antioxidant Activity

  • Synthesis and Evaluation of Antioxidant Activity : A compound series was synthesized, demonstrating antioxidant activity. This research suggests the potential of urea derivatives in developing antioxidant agents (George et al., 2010).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3/c27-20-5-4-6-21(16-20)29-26(32)28-17-23(19-9-10-24-25(15-19)34-18-33-24)31-13-11-30(12-14-31)22-7-2-1-3-8-22/h1-10,15-16,23H,11-14,17-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEKCWHGGSSDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea

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